Product packaging for 3,3,3-Trifluoropropanamide(Cat. No.:CAS No. 460-75-3)

3,3,3-Trifluoropropanamide

Cat. No.: B1288742
CAS No.: 460-75-3
M. Wt: 127.07 g/mol
InChI Key: MZBSJLAGBUNNLH-UHFFFAOYSA-N
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Description

3,3,3-Trifluoropropanamide is a useful research compound. Its molecular formula is C3H4F3NO and its molecular weight is 127.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4F3NO B1288742 3,3,3-Trifluoropropanamide CAS No. 460-75-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3,3-trifluoropropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F3NO/c4-3(5,6)1-2(7)8/h1H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBSJLAGBUNNLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90616356
Record name 3,3,3-Trifluoropropanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460-75-3
Record name 3,3,3-Trifluoropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,3-trifluoropropanamide
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As Part of a Michael Acceptor:a More Common Scenario Involves a Derivative Where the Trifluoropropanamide Moiety is Attached to a Michael Acceptor System. for Example, an N Acryloyl 3,3,3 Trifluoropropanamide Would Be an Activated α,β Unsaturated Amide. the Electron Withdrawing Nature of the Trifluoropropanoyl Group Would Enhance the Electrophilicity of the β Carbon, Making It a More Reactive Michael Acceptor for Various Nucleophiles Michael Donors Such As Thiols, Amines, or Stabilized Carbanions.chemrxiv.orgnih.govthe Reaction Proceeds Via Nucleophilic Attack at the β Carbon, Forming an Enolate Intermediate Which is Subsequently Protonated.libretexts.org

Control of Stereoselectivity in this compound Reactions

The control of stereoselectivity is a critical aspect of modern synthetic chemistry, enabling the synthesis of specific isomers of a target molecule. In the context of reactions involving this compound derivatives, the palladium-catalyzed defluorinative arylation serves as a prime example of a highly stereoselective transformation. rsc.org

The reaction is described as a stereospecific synthesis of (E)-β-fluoroacrylamides. rsc.orgrsc.org This high degree of stereocontrol, exclusively yielding the E-isomer, is a direct consequence of the reaction mechanism. The specific geometric arrangement of the intermediates within the palladium catalytic cycle dictates the stereochemical outcome of the final product. The inherent features of the N-chelation-assisted mechanism guide the substituents into a thermodynamically favored arrangement during the crucial bond-forming and bond-breaking steps, leading to the selective formation of one stereoisomer over the other.

Chemical Reactivity and Mechanistic Investigations of 3,3,3 Trifluoropropanamide

Fundamental Reaction Pathways

Oxidation Reactions and Corresponding Carboxylic Acid Derivatives

The direct oxidation of the amide functionality in 3,3,3-Trifluoropropanamide to a carboxylic acid is not a standard transformation. Instead, the most fundamental pathway to obtain the corresponding carboxylic acid, 3,3,3-trifluoropropanoic acid, is through hydrolysis. This reaction is a classic example of nucleophilic acyl substitution, where water acts as the nucleophile.

Table 1: Hydrolysis of this compound

Reactant Reagents Product
This compound H₂O, H⁺, Heat 3,3,3-Trifluoropropanoic acid

Enzymatic hydrolysis has also been demonstrated for structurally similar fluorinated amides, utilizing amidases to achieve high enantioselectivity in the production of chiral fluorinated carboxylic acids. researchgate.net

Reduction Reactions to Form Fluorinated Amines

The amide group of this compound can be fully reduced to a primary amine, yielding 3,3,3-Trifluoropropylamine. This transformation requires a powerful reducing agent, as amides are one of the more difficult carbonyl functional groups to reduce. Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose, whereas milder reagents like sodium borohydride (NaBH₄) are insufficient. ucalgary.calibretexts.org

The mechanism proceeds in two main stages:

Nucleophilic Acyl Substitution: A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon. The tetrahedral intermediate formed then collapses, expelling the oxygen atom as part of a metal alkoxide complex. This step forms a highly reactive iminium ion intermediate. ucalgary.camasterorganicchemistry.com

Nucleophilic Addition: A second hydride ion rapidly attacks the electrophilic carbon of the iminium ion, reducing the carbon-nitrogen double bond to a single bond and yielding the neutral amine product after workup. ucalgary.ca

Table 2: Reduction of this compound

Starting Material Reagent Product
This compound 1. LiAlH₄ / Ether 3,3,3-Trifluoropropylamine
2. H₂O

Nucleophilic Substitution Reactions of the Amide Moiety

The amide moiety undergoes nucleophilic acyl substitution, a two-step process involving addition-elimination. masterorganicchemistry.comlibretexts.org In this mechanism, a nucleophile first adds to the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. Subsequently, the carbonyl π-bond is reformed as a leaving group is expelled. masterorganicchemistry.comlibretexts.org

For amides, the leaving group would be the amide anion (NH₂⁻), which is a very strong base and therefore a poor leaving group. This accounts for the low reactivity of amides compared to other carboxylic acid derivatives like acid chlorides or esters. libretexts.org

Table 3: Reactivity of Carboxylic Acid Derivatives

Derivative Leaving Group Reactivity
Acid Chloride Cl⁻ Very High
Acid Anhydride RCOO⁻ High
Ester RO⁻ Moderate

| Amide | NH₂⁻ | Low |

Due to this low reactivity, nucleophilic acyl substitution reactions on this compound generally require harsh conditions. As discussed previously (Section 3.1.1), hydrolysis is the most common example of this reaction type for amides. Other potential nucleophiles, such as alcohols (alcoholysis), would similarly require acid catalysis and heat to proceed at a reasonable rate, leading to the formation of the corresponding ester, 3,3,3-trifluoropropanoate (B3193706).

Specialized Transformations and Reaction Mechanisms

Fragmentation Reactions Induced by Organometallic Reagents (e.g., Grignard Reagents)

The reaction of this compound, a primary amide, with organometallic reagents like Grignard reagents (R-MgX) is complex. The initial and fastest reaction is the deprotonation of the acidic N-H proton by the strongly basic Grignard reagent, which consumes one equivalent of the reagent and produces a magnesium salt of the amide.

After deprotonation, a second equivalent of the Grignard reagent can act as a nucleophile, attacking the carbonyl carbon. This forms a dianionic tetrahedral intermediate. In a typical reaction with a non-fluorinated tertiary amide, this intermediate is stable until an acidic workup, which then hydrolyzes it to a ketone. youtube.comstackexchange.com

However, the presence of the highly electron-withdrawing trifluoromethyl (CF₃) group can introduce alternative reaction pathways, including fragmentation. The CF₃ group destabilizes adjacent negative charges, which could promote the collapse of the tetrahedral intermediate through pathways other than simple ketone formation upon workup. The high electrophilicity of the carbonyl carbon, enhanced by the CF₃ group, facilitates the initial attack, but the stability of the resulting intermediate is key to the final product distribution. semanticscholar.org While specific studies on this compound are scarce, reactions involving trifluoromethyl ketones often lead to complex outcomes, suggesting that fragmentation of the C-CF₃ bond or other rearrangements could be possible under these conditions.

Table 4: Potential Steps in the Reaction with Grignard Reagents

Step Reactants Intermediate/Product Description
1 CF₃CH₂CONH₂ + R-MgX [CF₃CH₂CONH]⁻MgX⁺ + R-H Acid-base reaction (Deprotonation)
2 [CF₃CH₂CONH]⁻MgX⁺ + R-MgX [CF₃CH₂C(O⁻)(R)NH⁻]²⁻(MgX⁺)₂ Nucleophilic addition

Michael Addition Reactions Involving Trifluoropropanamide Substrates

The Michael reaction is a conjugate 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). wikipedia.orglibretexts.org A substrate based on this compound can potentially participate in this reaction in two distinct ways.

Applications in Medicinal Chemistry and Pharmaceutical Research

3,3,3-Trifluoropropanamide as a Crucial Building Block for Pharmaceuticals

As a versatile chemical intermediate, this compound and its related structures are invaluable in the research and development of new pharmaceuticals. nbinno.com The presence of the trifluoromethyl group is a defining feature that medicinal chemists leverage to fine-tune molecular properties, transforming a promising compound into a viable drug candidate. nih.govnih.gov

The introduction of a trifluoromethyl group, often originating from precursors like this compound, profoundly impacts two critical drug properties: lipophilicity and metabolic stability.

Lipophilicity: The substitution of hydrogen atoms or a methyl group with a trifluoromethyl group generally increases a molecule's lipophilicity. tandfonline.com This property is crucial for a drug's ability to permeate biological membranes, a key factor in its absorption and distribution. nih.govpharmacyjournal.orgnih.gov The enhanced lipophilicity can lead to improved oral bioavailability and better penetration of barriers such as the blood-brain barrier. nih.govmdpi.com

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it much more resistant to metabolic cleavage by enzymes, particularly the cytochrome P450 family. mdpi.com By strategically placing a CF3 group at a metabolically vulnerable position (a "metabolic soft spot"), chemists can block oxidative metabolism, thereby increasing the drug's half-life and reducing the required dose. researchgate.netnih.govnih.gov This enhanced stability is a well-established strategy in drug design. tandfonline.commdpi.comresearchgate.netresearchgate.net

Table 1: Physicochemical Impact of Trifluoromethylation
PropertyEffect of CF3 IntroductionUnderlying ReasonTherapeutic Implication
LipophilicityIncreaseFluorine is more lipophilic than hydrogen. tandfonline.comEnhanced membrane permeability and absorption. nih.govnih.gov
Metabolic StabilityIncreaseHigh C-F bond energy (485.3 kJ/mol) resists enzymatic cleavage. mdpi.comLonger drug half-life, potential for lower dosing frequency. researchgate.net

The trifluoromethyl group exerts a powerful influence on a molecule's electronic properties, which can be harnessed to modulate interactions with biological targets. As a potent electron-withdrawing group, the CF3 moiety can lower the pKa of adjacent functional groups, such as amines. nih.govresearchgate.netsci-hub.box This change in acidity affects the ionization state of the group at physiological pH, which in turn governs its ability to participate in crucial hydrogen bonding or electrostatic interactions within a protein's binding site. tandfonline.comdrughunter.com

Furthermore, the CF3 group itself can enhance binding affinity through direct interactions with the target protein, including favorable hydrophobic and dipole-dipole interactions. nih.govtandfonline.com In some cases, the trifluoromethyl group has been shown to form specific halogen bonds that contribute to higher potency and selectivity. mdpi.com For instance, the trifluoromethyl-2-pyridyl moiety in the drug Tipranavir contributes to multiple, favorable interactions within the active site of its target enzyme. mdpi.com

Bioisosteric Replacement Strategies in Drug Design

Bioisosterism, the replacement of a functional group within a molecule with another group that retains the desired biological activity while improving other properties, is a widely used strategy in medicinal chemistry. nih.govbenthamscience.com The amide bond, while central to the structure of many biologically active peptides, is often a liability due to its susceptibility to enzymatic hydrolysis by proteases. drughunter.comnih.gov

To overcome the metabolic instability of peptides, various isosteres have been developed to mimic the peptide bond. Trifluoromethyl-containing groups are considered effective mimics because their size and electronic nature can replicate key features of the amide carbonyl. Research has suggested that the trifluoromethyl group provides a better electrostatic mimic of the carbonyl oxygen than a single fluorine atom, as its dipole moment is closer to that of a native amide bond. nih.gov This makes trifluoromethylated isosteres, such as trifluoromethylalkenes, valuable tools in the development of peptidomimetics with improved stability. nih.govresearchgate.net

One of the most successful applications of trifluoromethyl groups in bioisosterism is the use of the trifluoroethylamine moiety [-CH(CF3)NH-] as a replacement for the amide bond [-CONH-]. nih.govresearchgate.netnih.gov This substitution offers several distinct advantages:

Enhanced Metabolic Stability : The trifluoroethylamine linkage is resistant to cleavage by proteases, significantly improving the stability of the parent molecule. drughunter.com

Modulated Basicity : The strong electron-withdrawing effect of the CF3 group reduces the basicity of the adjacent amine, ensuring it remains largely uncharged at physiological pH. drughunter.com

A classic example of this strategy was in the discovery of Odanacatib, a potent inhibitor of the enzyme Cathepsin K. Researchers replaced an arylamide group in an early lead compound with a trifluoroethylamine bioisostere, which resulted in improved potency and selectivity. drughunter.comresearchgate.net

Table 2: Bioisosteric Replacement in Cathepsin K Inhibitor Development
Compound FeatureOriginal Lead Compound (Amide)Optimized Compound (Trifluoroethylamine)Outcome
Functional GroupArylamideTrifluoroethylamineBioisosteric replacement. drughunter.com
Potency (Cathepsin K)GoodImprovedIncreased target inhibition. drughunter.com
SelectivityModerateImprovedGreater selectivity over related enzymes. drughunter.com

The success of bioisosteric replacement with fluorinated moieties is highly context-dependent. pharmacyjournal.orgnih.gov While the trifluoroethylamine group can mimic many properties of an amide, it is a poor hydrogen bond acceptor compared to the original carbonyl oxygen. drughunter.com If the amide's oxygen atom is involved in a critical hydrogen-bonding interaction with the target receptor, its replacement can be detrimental to biological activity. nih.gov

This context-dependency was illustrated during the development of kinase inhibitors. In one study, the replacement of an amide bond with a trifluoroethylamine group caused a four-fold decrease in activity against the c-Met kinase. However, the same modification in a similar molecule resulted in a compound with nearly identical inhibitory activity against the VEGFR2 kinase. nih.gov This demonstrates that the utility of a bioisosteric replacement must be evaluated on a case-by-case basis, as its impact depends entirely on the specific molecular interactions within the target's binding site. nih.govnih.gov

Therapeutic Potential of this compound Derivatives

The incorporation of fluorine, particularly the trifluoromethyl (CF3) group, into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. wechemglobal.commdpi.com The trifluoromethyl group can improve metabolic stability, lipophilicity, cell permeability, and binding affinity to biological targets. wechemglobal.commdpi.com These characteristics have led to the investigation of this compound derivatives across a range of therapeutic areas, revealing significant potential in oncology, neurology, and infectious diseases.

Investigation of Anticancer Properties and Targeted Signaling Pathways

Fluorinated compounds, including derivatives structurally related to amides, have demonstrated notable potential as anticancer agents by targeting various cancer cell lines and modulating key signaling pathways involved in tumor progression.

Research into a series of p-fluorocinnamide derivatives revealed significant cytotoxic activity against the HepG2 liver cancerous cell line. nih.gov One of the most potent compounds, an imidazolone (B8795221) derivative bearing an N-(N-pyrimidin-2-ylbenzenesulphamoyl) moiety, exhibited an IC50 value of 4.23 μM, which was more potent than the reference compound staurosporine (B1682477) (IC50 = 5.59 μM). bohrium.com Mechanistic studies showed this compound could arrest the cell cycle at the G1 phase and induce apoptosis through the intrinsic pathway, evidenced by a decrease in mitochondrial membrane polarization. bohrium.com Furthermore, it demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) with an IC50 value of 0.13 μM. bohrium.com

In a separate study, flavonoid-based amide derivatives were synthesized and evaluated for their antiproliferation effects. nih.gov A derivative containing a fluorine atom, compound 7t, showed the best specific cytotoxicity against triple-negative breast cancer MDA-MB-231 cells, with an IC50 value of 1.76 ± 0.91 μM. nih.gov This compound was found to cause cell cycle arrest at the G0/G1 phase and induce apoptosis. nih.gov Western blot analysis confirmed that its mechanism of action involves the downregulation of p-PI3K and p-AKT expression, key components of a crucial cell survival signaling pathway. nih.gov

Additionally, studies on fluorinated isatins have identified compounds with high activity against various tumor cell lines. nih.gov Certain derivatives containing ortho-substituted benzyl (B1604629) fragments with fluorine or chlorine atoms showed cytotoxicity up to 2.0 times higher than the reference drug 5-fluorouracil, while displaying low cytotoxicity against healthy cell lines. nih.gov The cytotoxic action of these substances is linked to the induction of apoptosis caused by the dissipation of the mitochondrial membrane and the stimulation of reactive oxygen species production in tumor cells. nih.gov

Compound ClassTarget Cell LineActivity (IC50)Targeted Pathway/Mechanism
p-Fluorocinnamide Derivative (Imidazolone 6)HepG2 (Liver Cancer)4.23 μMEGFR Inhibition, G1 Cell Cycle Arrest, Apoptosis Induction
Flavonoid-based Amide (Compound 7t)MDA-MB-231 (Breast Cancer)1.76 ± 0.91 μMPI3K/AKT Pathway Downregulation, G0/G1 Cell Cycle Arrest
Fluorinated Isatin (Compound 3b)Various~2x more active than 5-FluorouracilApoptosis via Mitochondrial Disruption & ROS Production

Neuroprotective Effects of Fluorinated Compounds

The introduction of fluorine into molecules designed for central nervous system (CNS) applications is a valuable strategy, as it can enhance properties such as metabolic stability and blood-brain barrier permeability, which are critical for neurological drugs. mdpi.comnih.govtandfonline.com While some fluorinated compounds have been investigated for neurotoxicity, others demonstrate significant neuroprotective effects.

A prominent example is 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), the primary metabolite of the antithrombotic drug triflusal. nih.gov Research has shown that HTB possesses significant neuroprotective effects against ischemic brain injuries. nih.gov In a middle cerebral artery occlusion (MCAO) model, intravenous administration of HTB markedly reduced brain infarct volume and ameliorated neurological deficits. nih.gov Its therapeutic efficacy was observed even when administered up to 6 hours after the ischemic event. nih.gov

The mechanism behind HTB's neuroprotective action is multimodal. It effectively suppresses microglial activation and the expression of proinflammatory cytokines in the postischemic brain. nih.gov Furthermore, HTB was found to inhibit NMDA-induced neuronal cell death, indicating an anti-excitotoxicity effect. nih.gov These findings suggest that trifluoromethyl-containing compounds can offer protection against ischemic brain damage through a combination of anti-inflammatory and anti-excitotoxic pathways. nih.gov The strategic use of the trifluoromethyl group can thus be pivotal in the development of novel neuroprotective agents. mdpi.comnih.gov

Antitubercular Activity of Specific Derivatives

The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for novel antitubercular agents. tandfonline.com The incorporation of fluorine into the structure of antitubercular drugs is a recognized strategy to improve efficacy. tandfonline.comnih.gov

Studies have demonstrated that fluorinated analogs of existing antitubercular agents can exhibit significantly enhanced potency. tandfonline.com For instance, a synthesized fluorinated analog of thiacetazone (B1682801) was found to be 20 times more potent against M. tuberculosis H37-RV than the parent compound. tandfonline.comtandfonline.com The enhanced activity is attributed to the unique properties of the fluorine atom, including its small size and high electronegativity, which can improve interactions with molecular targets. tandfonline.com In contrast, fluorination does not universally guarantee improved activity; a fluorinated analog of p-aminosalicylic acid (PAS) was found to be almost three times less potent than PAS itself, highlighting the importance of precise structural modifications. tandfonline.com

The success with the thiacetazone analog suggests that incorporating a fluoro substituent can lead to better interaction with its potential target, such as cyclopropane (B1198618) mycolic acid synthase (CMAS). tandfonline.com This line of research underscores the potential of developing novel antitubercular agents based on fluorinated scaffolds.

CompoundTarget StrainPotency vs. Parent Compound
Fluorinated ThiacetazoneM. tuberculosis H37-RV20x more potent
Fluorinated p-Aminosalicylic Acid (PAS)M. tuberculosis H37-RV~3x less potent

General Anesthetic and Anticonvulsant Activities of Analogues

Analogues of this compound have been identified as a novel class of compounds with potent oral general anesthetic and anticonvulsant properties. Specifically, 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide demonstrated a powerful ability to reduce the minimum alveolar concentration (MAC) of isoflurane, a measure of anesthetic potency.

This compound also exhibited significant oral anticonvulsant activity in both the maximal electroshock (MES) and subcutaneous metrazol (scMET) seizure models. tandfonline.com It showed a therapeutic index of 10 for its activity in the MES model. tandfonline.com Mechanistic investigations suggest that the anesthetic activity of this class of compounds correlates with their ability to partition into the core of lipid membranes. tandfonline.com Furthermore, the compound was found to slightly enhance GABA(A) current in hippocampal neurons, suggesting a possible mechanism for its CNS-depressant effects. tandfonline.com

CompoundActivity TypeModel/AssayObserved Effect
3,3,3-Trifluoro-2-hydroxy-2-phenyl-propionamideGeneral AnestheticIsoflurane MAC ReductionPotent reduction
AnticonvulsantMaximal Electroshock (MES)Potent oral activity (TI = 10)
Subcutaneous Metrazol (scMET)Potent oral activity

Biological Activity and Molecular Interaction Mechanisms

Mechanisms of Action at the Biological Interface

The biological effects of compounds featuring the trifluoropropanamide scaffold are dictated by their specific interactions with proteins such as enzymes and receptors, and their subsequent impact on cellular signaling cascades.

Enzyme inhibitors are classified based on how they interact with the enzyme and its substrate. Common types include competitive, noncompetitive, and uncompetitive inhibition, each altering the enzyme's kinetic parameters—the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ)—in a distinct manner. khanacademy.org Competitive inhibitors bind to the active site, increasing the apparent Kₘ without changing Vₘₐₓ. nih.gov Noncompetitive inhibitors bind to a site other than the active site, reducing Vₘₐₓ without affecting Kₘ. khanacademy.orguobaghdad.edu.iq

Kinetic studies are essential to characterize the mechanism of inhibition. By measuring the reaction rate at various substrate and inhibitor concentrations, Lineweaver-Burk or Dixon plots can be constructed. mdpi.com These graphical analyses help determine the type of inhibition and the inhibitor constant (Kᵢ), which quantifies the inhibitor's binding affinity. mdpi.com For example, in the study of 5-styrylbenzamide derivatives as potential cholinesterase inhibitors, kinetic assays were performed using varying concentrations of the substrate and inhibitor to elucidate the inhibition mechanism and determine Kᵢ values. mdpi.com

Derivatives of trifluoropropanamide have been extensively studied as potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a nonselective cation channel involved in pain perception. nih.gov The binding affinity of these compounds is typically quantified using competitive radioligand binding assays to determine their inhibition constant (Kᵢ) or the concentration required for 50% inhibition (IC₅₀). giffordbioscience.com

A series of N-(6-trifluoromethyl-pyridin-3-ylmethyl) 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides demonstrated high potency as TRPV1 antagonists. For instance, compound 49S was identified as a highly potent antagonist with a Kᵢ value of 0.2 nM against capsaicin-induced activation and an IC₅₀ of 6.3 nM against pH-induced activation. nih.gov Molecular docking studies suggest that these propanamide derivatives establish crucial hydrophobic and hydrogen bonding interactions within the receptor's binding pocket. The trifluoromethyl group often occupies a specific hydrophobic pocket, contributing significantly to the binding affinity. nih.govresearchgate.net

The influence of the trifluoromethyl group on receptor interaction is profound. In studies of a glucocorticoid receptor ligand, replacing the CF₃ group with a larger benzyl (B1604629) group maintained binding potency but converted the molecule's function from an agonist to an antagonist. nih.gov This highlights the critical role of the trifluoromethyl moiety in defining the nature of the ligand-receptor interaction and subsequent functional outcome. nih.gov

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that translates extracellular signals into gene expression, regulating processes like cell proliferation, differentiation, and immunity. oncozine.com Persistent activation of STAT3 is a hallmark of many cancers, making it a key therapeutic target. oncozine.commdpi.com

Trifluoromethyl-containing compounds have been developed as potent inhibitors of this pathway. For example, α-trifluoromethyl-2',3,4,4'-tetramethoxychalcone (α-CF3-TMC) was found to inhibit the phosphorylation of JAK2 and STAT5 in response to interleukin-3. nih.gov It also inhibits interferon-α-induced activation of STAT1 and STAT2. nih.gov Another specific inhibitor, WP1066, effectively targets JAK2 and STAT3, leading to the inhibition of tumor cell growth. medchemexpress.com These inhibitors function by blocking the phosphorylation of STAT proteins, which prevents their dimerization, nuclear translocation, and subsequent activation of target gene transcription, thereby disrupting the oncogenic signaling cascade. The development of JAK inhibitors is a promising therapeutic approach for diseases characterized by STAT3 gain-of-function mutations. nih.gov

Structure-Activity Relationship (SAR) Studies of Trifluoropropanamide Scaffolds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. drugdesign.orgtaylorandfrancis.com For trifluoropropanamide-based scaffolds, SAR studies have been crucial in optimizing their potency as receptor antagonists.

In the development of TRPV1 antagonists, systematic modifications of the N-(6-trifluoromethyl-pyridin-3-ylmethyl) 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamide scaffold revealed key structural requirements for high affinity. nih.govnih.gov

C-Region Lipophilicity: The lipophilicity of substituents on the pyridine (B92270) ring (the C-region) was found to be a critical determinant of antagonist potency. Activity increased with the length of 2-alkyloxy chains, reaching an optimum with four to five carbon atoms. nih.gov

Hydrophobic Interactions: The addition of a 4-methylpiperidine (B120128) moiety to the C-region provided a new hydrophobic interaction with the receptor, enhancing potency by over 100-fold compared to the parent compound. nih.gov

Steric Constraints: While hydrophobicity is important, steric bulk can be detrimental. At certain positions, substituents larger than a methyl group led to a reduction in activity, indicating specific steric constraints within the binding pocket. nih.gov

Stereochemistry: The propanamide portion of the scaffold exhibited stereospecific activity, with the (S)-configuration being significantly more potent than the (R)-isomer. researchgate.net

These SAR findings are instrumental in guiding the rational design of new derivatives with improved potency and selectivity.

Table 1: Structure-Activity Relationship (SAR) of N-(6-trifluoromethyl-pyridin-3-ylmethyl) 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamide Derivatives as TRPV1 Antagonists nih.govnih.gov
Compound Region ModifiedModificationEffect on ActivityInferred Interaction
C-Region (Pyridine)Increased 2-alkyloxy chain length (from methoxy (B1213986) to butoxy)Sharply increased antagonistic activityEnhanced hydrophobic interaction
C-Region (Pyridine)Addition of 2-amino substituents with hydrophobic groupsRetained or enhanced potencyCritical hydrophobic interactions
C-Region (Pyridine)Addition of 2-amino substituents with hydrophilic groupsLoss of activityUnfavorable polar interactions
B-Region (Propanamide)(S)-stereoisomer vs. (R)-stereoisomer(S)-isomer significantly more potentStereospecific fit in binding site

In Vitro and In Vivo Biological Evaluation Methodologies

The biological activity of trifluoropropanamide derivatives is assessed using a combination of in vitro and in vivo assays to determine potency, efficacy, and functional effects.

In Vitro Evaluation:

Receptor Binding and Functional Assays: To evaluate TRPV1 antagonists, fluorometric imaging plate readers (FLIPR) are used with cells heterologously expressing the receptor (e.g., CHO cells). nih.gov These assays measure the ability of the compounds to inhibit increases in intracellular calcium triggered by various stimuli like capsaicin (B1668287) or pH changes. nih.gov

Enzyme Inhibition Assays: Standardized enzymatic assays are used to determine the inhibitory effects on specific enzymes. For instance, cholinesterase inhibition is measured spectrophotometrically by monitoring the hydrolysis of a substrate. mdpi.com

Cell Proliferation Assays: The impact on signaling pathways like JAK/STAT is often assessed by measuring the inhibition of cancer cell growth. The IC₅₀ value for cell proliferation can be determined using assays that measure metabolic activity or cell count. medchemexpress.com

Anticoagulation Assays: For compounds designed to affect coagulation, in vitro tests include the activated partial thromboplastin (B12709170) time (aPTT) and prothrombin time (PT) assays, which measure the functionality of different coagulation cascades. mdpi.com

In Vivo Evaluation:

Analgesic Models: The efficacy of TRPV1 antagonists as pain therapeutics is often tested in rodent models of pain. The formalin test in mice, for example, assesses a compound's ability to reduce nociceptive behaviors following an injection of formalin. nih.gov

Anticoagulation Models: The in vivo anticoagulant effect can be confirmed using models such as the tail bleeding time assay in mice, where an increase in bleeding time indicates anticoagulant activity. mdpi.com

These methodologies provide a comprehensive biological profile of the compounds, bridging the gap from molecular interactions to physiological outcomes.

Design, Synthesis, and Evaluation of Derivatives and Analogues

Synthesis of N-Substituted 3,3,3-Trifluoropropanamides

The synthesis of N-substituted 3,3,3-trifluoropropanamides is a key step in the development of new chemical entities with potential therapeutic applications. A notable example is the synthesis of morpholine (B109124) 3,3,3-trifluoropropanamide, a versatile reagent for further chemical transformations. This compound can be synthesized in quantitative yield from morpholine and 3,3,3-trifluoropropanoic acid using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a base like triethylamine. This method provides a stable, anhydrous solid that is easy to handle.

In contrast, attempts to synthesize the corresponding Weinreb amide from N,O-dimethylhydroxylamine and 3,3,3-trifluoropropanoic acid have resulted in low and inconsistent yields. This highlights the challenges associated with certain N-substitutions on the this compound core.

A general approach to forming N-substituted amides involves the activation of a carboxylic acid, such as 3,3,3-trifluoropropanoic acid, followed by reaction with a primary or secondary amine. Common activating agents include carbodiimides (e.g., DCC, EDCI) and phosphonium or uronium salts (e.g., BOP, HBTU). The choice of coupling reagent and reaction conditions is crucial to ensure high yields and minimize side reactions. For instance, the in situ formation of acyl fluorides from carboxylic acids using reagents like pentafluoropyridine (PFP) has been shown to be an effective method for creating amide bonds, especially with sterically hindered or electron-deficient amines ntd-network.org.

Another strategy for creating N-substituted trifluoromethylated amides involves the successive desulfurative fluorination and acylation of isothiocyanates in a one-pot reaction nih.gov. This method provides a direct route to N-trifluoromethyl amides from readily available carboxylic acid derivatives.

Furthermore, the synthesis of more complex analogues, such as 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide derivatives, has been undertaken to explore their potential as orally available general anesthetics nih.gov. These syntheses often involve multi-step sequences starting from trifluoroacetic acid esters google.com.

Below is a table summarizing various synthetic approaches for N-substituted this compound derivatives.

DerivativeStarting MaterialsReagents and ConditionsKey Features
Morpholine this compoundMorpholine, 3,3,3-Trifluoropropanoic acidEDCI, HOBt, TriethylamineHigh yield, stable solid product
General N-Substituted Amides3,3,3-Trifluoropropanoic acid, Primary/Secondary AmineCarbodiimides (DCC, EDCI), Acyl Fluoride (B91410) Formation (PFP)Versatile for various N-substituents
N-Trifluoromethyl AmidesCarboxylic acid derivatives, IsothiocyanatesDesulfurative fluorination, AcylationOne-pot synthesis
3,3,3-Trifluoro-2-hydroxy-2-phenyl-propionamide AnaloguesTrifluoroacetic acid esters, Various aminesMulti-step synthesisAccess to complex, biologically active molecules

Development of Fluoroalkene Analogues as Amide Bioisosteres

Fluoroalkenes are recognized as effective bioisosteres for amide bonds in peptides and other biologically active molecules. This is due to their similar steric and electronic properties to the amide group, coupled with enhanced metabolic stability due to their resistance to enzymatic hydrolysis nih.govnih.govresearchgate.net. The replacement of an amide bond with a fluoroalkene can lead to peptidomimetics with improved pharmacokinetic profiles.

A key development in this area is the use of morpholine this compound as a reagent to synthesize (E)-β-fluoro-α,β-unsaturated amides nih.govacs.org. This transformation is achieved through the addition of two equivalents of a Grignard reagent (alkyl, aryl, or heteroaryl) to the morpholine amide. The reaction proceeds with a high degree of stereocontrol, selectively forming the (E)-isomer nih.gov. Mechanistic studies using 19F NMR have identified a β,β-difluoroacrylamide as a likely intermediate in this fragmentation reaction nih.gov.

This synthetic strategy provides a significant advantage over other methods for preparing β-fluoro-α,β-unsaturated carbonyl compounds, which are generally more challenging to construct than their α-fluoro counterparts nih.gov. The resulting fluoroalkene amides can then be incorporated into larger molecules to mimic peptide bonds.

The development of fluoroalkene-containing analogues has been successfully applied in the design of various therapeutic agents. For example, a fluoroalkene analogue of the antihypertensive drug enalapril has been synthesized, demonstrating the utility of this bioisosteric replacement in drug design nih.govresearchgate.net. Similarly, (Z)-fluoro-olefin containing analogues have been developed as BACE1 inhibitors for potential Alzheimer's disease therapy researchgate.netnih.gov.

The table below presents examples of fluoroalkene analogues developed as amide bioisosteres.

Fluoroalkene AnalogueParent Amide StructureSynthetic PrecursorKey Synthetic TransformationTherapeutic Area
(E)-β-Fluoro-α,β-unsaturated amidesGeneral Peptide BondMorpholine this compoundGrignard reagent-mediated fragmentationGeneral Peptidomimetics
Enalapril Fluoroalkene AnalogueEnalapril (ACE inhibitor)Not specifiedNot specifiedHypertension
BACE1 Inhibitor AnaloguesBACE1 preclinical candidate AM-6494Not specifiedNot specifiedAlzheimer's Disease

Strategies for Structural Modification of the Propanamide Backbone

Modification of the propanamide backbone of this compound can lead to derivatives with altered conformational preferences, stability, and biological activity. While research specifically focused on the this compound backbone is limited, general strategies from peptide and protein chemistry can be applied to this scaffold nih.govfrontiersin.orgnih.gov. These strategies often aim to enhance proteolytic stability, modulate receptor binding, or introduce new functionalities.

One common approach is N-methylation of the amide bond. This modification removes the hydrogen bond donor capability of the amide nitrogen and can significantly impact the conformational flexibility of the molecule. In peptides, N-methylation is known to increase resistance to enzymatic degradation bachem.com.

Another strategy involves the incorporation of non-proteinogenic or unusual amino acids into a peptide sequence. In the context of this compound, this could translate to the introduction of substituents at the α- or β-positions of the propanamide backbone. For example, the synthesis of 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide introduces both a hydroxyl and a phenyl group at the α-position, leading to a molecule with distinct biological properties nih.gov.

The replacement of the amide bond with other chemical linkages is a well-established strategy in peptidomimetic design bachem.com. As discussed in the previous section, fluoroalkenes are excellent amide bond mimics. Other bioisosteres include thioamides, where the carbonyl oxygen is replaced by sulfur digitellinc.com. This modification alters the hydrogen bonding properties and the rotational barrier around the C-N bond.

Cyclization is another powerful tool for constraining the conformation of a molecule, which can lead to increased receptor affinity and stability biosynth.com. For a this compound derivative, cyclization could be achieved by linking the N-substituent to a functional group on the propanamide backbone.

The table below outlines potential strategies for modifying the propanamide backbone.

Modification StrategyDescriptionPotential Impact
N-MethylationReplacement of the amide N-H with an N-CH3Increased metabolic stability, altered conformation
α- or β-SubstitutionIntroduction of functional groups at C2 or C3Introduction of new chemical properties and biological activities
Amide Bond BioisosteresReplacement of the amide bond (e.g., with a thioamide)Altered hydrogen bonding, enhanced stability
CyclizationFormation of a cyclic structureConstrained conformation, increased receptor affinity

Computational and Theoretical Approaches in Derivative Design and Conformation

Computational and theoretical methods play a crucial role in the design and conformational analysis of this compound derivatives. These approaches provide valuable insights into the structural and electronic properties of molecules, guiding synthetic efforts and helping to rationalize observed biological activities.

Conformational analysis is particularly important for fluorinated molecules, as the presence of fluorine can have a profound impact on molecular shape due to steric and stereoelectronic effects semanticscholar.orgbeilstein-journals.orgbeilstein-journals.orgresearchgate.netacs.org. For α-fluoroamides, ab initio calculations have shown a strong preference for a trans planar conformation of the O=C-C-F moiety, with a deep potential energy minimum rsc.org. This preference is attributed to the minimization of dipole moments and favorable orbital interactions.

Similarly, studies on N-β-fluoroethylamides have revealed a preference for a gauche conformation between the C-F and C-N(CO) bonds, a phenomenon termed the "fluorine amide gauche effect" rsc.org. For N-difluoromethylated amides, a combination of intramolecular hydrogen bonding, steric effects, and stereoelectronic interactions determines the conformational preferences rsc.org. These findings can be extrapolated to predict the likely conformations of N-substituted 3,3,3-trifluoropropanamides and their derivatives.

Energy decomposition analysis (EDA) and Interacting Quantum Atoms (IQA) are computational methods that can be used to dissect the various energetic contributions to conformational stability, such as electrostatic, exchange-correlation, and dispersion interactions semanticscholar.org. These analyses help to understand the underlying physical forces that govern the conformational preferences of fluorinated molecules.

In the context of derivative design, computational approaches such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to predict the binding affinity of designed analogues to a biological target. For example, in the development of 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide analogues as general anesthetics, liposomal partitioning studies using 19F NMR, a technique that can be complemented by computational models, were used to correlate the partitioning of the aromatic region into the lipid core with anesthetic activity nih.gov.

The table below summarizes the application of computational and theoretical methods in the study of this compound derivatives.

Computational MethodApplicationKey Insights
Ab initio calculationsConformational analysis of α-fluoroamidesPrediction of preferred conformations (e.g., trans O=C-C-F)
Density Functional Theory (DFT)Conformational energy profiles of fluorinated ketones and amidesUnderstanding rotational barriers and solvent effects
Energy Decomposition Analysis (EDA) / Interacting Quantum Atoms (IQA)Analysis of intramolecular interactionsDissection of energetic contributions to conformational stability
Molecular Docking / QSARDerivative design and optimizationPrediction of binding affinities and biological activities

Catalysis and Mechanistic Insights in Organofluorine Chemistry

Emerging Catalytic Methods for Trifluoromethyl Group Introduction

The trifluoromethyl group (CF3) is particularly significant in medicinal chemistry for its ability to enhance molecular properties. beilstein-journals.org Over the past several years, chemists have developed a variety of new catalytic methods to install this important functional group onto both aromatic and aliphatic scaffolds. nih.gov These methods often offer higher efficiency and broader applicability compared to traditional stoichiometric approaches. princeton.edu

Transition-metal catalysis has been a cornerstone of this advancement. Copper and palladium complexes, in particular, have been successfully employed to catalyze trifluoromethylation reactions. princeton.edu Copper-catalyzed methods have gained significant attention due to the low cost and high efficiency of copper. beilstein-journals.org These reactions can proceed through various mechanisms, utilizing nucleophilic, electrophilic, or radical trifluoromethylating reagents. beilstein-journals.org For instance, copper catalysis has been effectively used for the direct trifluoromethylation of C–H bonds, an ideal protocol for its atom and step economy. beilstein-journals.org Similarly, palladium-catalyzed cross-coupling reactions have proven effective for forming C(sp²)–CF₃ bonds, often using aryl halides or triflates as starting materials. nih.govmdpi.com

Another significant area of development is photoredox catalysis. This approach utilizes visible light to generate trifluoromethyl radicals from readily available sources like triflyl chloride (TfCl) under mild, room-temperature conditions. princeton.edu This method provides a strategically new way to introduce CF3 groups, particularly in the later stages of a synthetic sequence, without the need for pre-functionalized aromatic compounds. princeton.edu

Organocatalysis also presents a distinct approach. For example, chiral imidazolidinone catalysts can be used for the enantioselective trifluoromethylation of aldehydes. nih.gov Unlike many transition metal-catalyzed reactions that proceed via two-electron pathways, some organocatalytic systems, especially those involving photoredox catalysis, operate through one-electron pathways. nih.gov

Table 1: Overview of Selected Catalytic Systems for Trifluoromethyl Group Introduction

Catalytic SystemCatalyst ExampleCF3 Source ExampleSubstrate ExampleKey Feature
Copper CatalysisCu(INA)₂ MOF(Trifluoromethyl)trimethylsilane (TMSCF₃)Aryl Boronic AcidsHeterogeneous catalyst, reusable. hcmut.edu.vn
Palladium CatalysisPd(OAc)₂Electrophilic CF₃ ReagentsArenes with directing groupsDirect C–H bond functionalization. nih.gov
Photoredox CatalysisRu(bpy)₃Cl₂ (or similar)Triflyl Chloride (TfCl)Arenes and HeteroarenesMild, room-temperature conditions; no pre-functionalization needed. princeton.edu
OrganocatalysisChiral ImidazolidinoneHypervalent Iodine ReagentAldehydesEnantioselective C–CF₃ bond formation. nih.gov

Multi-Catalysis Systems (Dual and Triple Catalysis) in Fluorinated Compound Synthesis

To overcome the limitations of single-catalyst systems and to access novel chemical transformations, researchers have increasingly turned to multi-catalysis, where two or more catalysts work in concert. Dual catalysis, in particular, has emerged as a powerful strategy for the synthesis of complex fluorinated molecules. nih.govnih.gov

A key example of dual catalysis involves the combination of a chiral nucleophilic catalyst and an achiral transition metal complex. nih.gov This strategy enables the generation of "dually activated" ketene (B1206846) enolates from acid chlorides. These intermediates can then be efficiently fluorinated with an electrophilic fluorine source like N-fluorodibenzene-sulfonimide (NFSi), producing α-fluorinated carboxylic acid derivatives with high enantioselectivity. nih.gov The power of this method lies in its versatility; the reaction can be quenched with various nucleophiles to access a wide range of products, including fluorinated acids, amides, and esters. nih.gov

Another approach combines different types of metal catalysts. For instance, a dual Cu/Ir catalytic system has been developed for the asymmetric [3+2] annulation of α-fluoro-α-azaaryl acetates with vinylethylene carbonates. nih.gov This reaction proceeds through a cascade of allylic alkylation and lactonization to yield α-fluoro-γ-butyrolactones containing adjacent stereocenters with high diastereoselectivity and enantioselectivity. nih.gov Similarly, a bimetallic Iridium/Magnesium dual catalytic system has been used for the stereodivergent synthesis of allylic all-carbon quaternary centers, where α-fluoro benzothiazolyl acetamides proved to be competent nucleophiles. acs.org In these systems, each catalyst independently activates one of the reacting partners, allowing for precise control over reactivity and stereoselectivity. acs.org

Table 2: Examples of Dual Catalytic Systems in Fluorinated Compound Synthesis

Catalyst SystemCatalyst 1Catalyst 2Reaction TypeProduct Type
Chiral Nucleophile / Transition MetalChiral NucleophileTransition Metal Lewis Acidα-Fluorination of Acid ChloridesChiral α-Fluorinated Carboxylic Acid Derivatives
Copper / IridiumCu(CH₃CN)₄PF₆Iridium ComplexAsymmetric [3+2] Annulationα-Fluoro-γ-butyrolactones
Iridium / MagnesiumChiral Phosphoramidite-IridiumChiral N,N′-Dioxide-MagnesiumAsymmetric Allylic AlkylationProducts with allylic quaternary and vicinal fluorinated stereocenters

Ligand Design and Optimization for Catalytic Fluorination Reactions

The success of transition metal-catalyzed fluorination and trifluoromethylation reactions is often critically dependent on the nature of the ligand coordinated to the metal center. nih.gov Rational ligand design has been a crucial factor in overcoming the significant challenges associated with forming C–F bonds, such as the high bond energy of the metal-fluorine bond and the propensity for non-productive side reactions. nih.gov

One of the landmark achievements in this area was the development of palladium-catalyzed aromatic fluorination. This reaction was made possible by the design and application of bulky, electron-rich monodentate phosphine (B1218219) ligands, such as t-BuBrettPhos. nih.gov Theoretical predictions suggested that these ligands would promote the crucial C–F reductive elimination step from an arylpalladium(II) fluoride (B91410) complex. The use of such ligands proved to be key to the success of the first palladium(0)-catalyzed Ar–F cross-coupling reaction using aryl triflates and a nucleophilic fluoride source. nih.gov

The design of chiral ligands is essential for asymmetric catalysis, enabling the synthesis of enantiomerically enriched fluorinated compounds. nih.gov A wide variety of chiral ligand scaffolds have been developed and successfully applied in catalytic enantioselective fluorination. These include bisphosphine ligands, phosphoramidite (B1245037) ligands, and bisoxazoline ligands. nih.govnih.gov For example, palladium catalysts incorporating chiral ligands have been used for the highly enantioselective fluorination of β-ketoesters and oxindoles. nih.gov The steric and electronic properties of the ligand create a chiral environment around the metal center, which allows for differentiation between the enantiotopic faces of the substrate during the fluorination step. nih.gov

Furthermore, attaching perfluoroalkyl chains to conventional ligand scaffolds, such as arylphosphines, is a strategy used to make organometallic catalysts soluble in non-traditional media like fluorous solvents or supercritical CO₂. liv.ac.uk This modification facilitates catalyst recovery and reuse, which is an important consideration for developing more sustainable chemical processes. liv.ac.uk

Table 3: Selected Ligands and Their Role in Catalytic Fluorination

Ligand Name/TypeMetal CenterReaction TypeRole of Ligand
t-BuBrettPhosPalladiumAromatic Fluorination (Ar-F Cross-Coupling)Bulky, monodentate phosphine; facilitates C–F reductive elimination. nih.gov
DBFOX-PhNickelEnantioselective Fluorination of β-ketoestersChiral bis(oxazoline) ligand; provides high enantioselectivity. nih.gov
Chiral PhosphoramiditeIridiumAsymmetric Allylic AlkylationCreates a chiral environment for stereocontrol. acs.org
Perfluoroalkylated ArylphosphinesVariousGeneral CatalysisImparts solubility in fluorous solvents for catalyst recycling. liv.ac.uk

Future Directions and Emerging Research Avenues for 3,3,3 Trifluoropropanamide

Development of Novel and Sustainable Synthetic Reagents

The synthesis of fluorinated amides, including 3,3,3-Trifluoropropanamide and its derivatives, is moving away from traditional reagents that are often harsh and inefficient. researchgate.net Research is now centered on creating novel reagents and methodologies that are more sustainable and offer broader applicability.

One promising strategy involves the valorization of sulfur hexafluoride (SF6), a potent greenhouse gas, as a more sustainable fluorinating agent. acs.org This approach aims to replace less benign deoxyfluorination reagents. For instance, an SF6-derived reagent, TDAE-SF5–F, has been successfully used in conjunction with Et3N for the synthesis of thiocarbamoyl fluorides, demonstrating a greener alternative to traditional methods. acs.org Another innovative approach utilizes isothiocyanates in the presence of silver fluoride (B91410) (AgF) to synthesize N-trifluoromethyl amides from carboxylic acid halides and esters under mild, room temperature conditions. osti.govresearchgate.net This method is notable for its broad substrate scope and the use of readily available starting materials. osti.govresearchgate.net

Photocatalysis is also emerging as a powerful tool. N-(N-CF3 imidoyloxy) pyridinium (B92312) salts have been developed as efficient trifluoromethylamidyl radical precursors in photocatalytic reactions, enabling the synthesis of a diverse range of N-CF3 amides, including cyclic variants. nih.gov This highlights a move towards using light-driven reactions to access challenging chemical transformations. nih.gov Additionally, researchers are exploring catalyst-free methods, such as the reductive trifluoroethylation of free amines using trifluoroacetic acid, which offers excellent functional group tolerance without the need for air- or moisture-sensitive reagents. researchgate.net

Reagent/MethodologyPrecursorsKey Features
TDAE-SF5–F (SF6-derived)Amines, CS2Utilizes a potent greenhouse gas; greener alternative to DAST. acs.org
Silver Fluoride (AgF)Carboxylic acid halides/esters, IsothiocyanatesMild, room temperature conditions; broad scope. osti.govresearchgate.net
Photocatalysis with Pyridinium Salts(Hetero)arenes, alkenes, etc.Generates trifluoromethylamidyl radicals; synthesizes diverse N-CF3 amides. nih.gov
Radical N-Perfluoroalkylation–DefluorinationNitrosoarenes, PerfluoroalkanesulfinatesOne-pot approach to various fluorinated amide derivatives. nih.govacs.org

Green Chemistry Principles in Fluorinated Amide Synthesis

The integration of green chemistry principles is a paramount goal in modern synthetic chemistry, aiming to reduce environmental impact. tandfonline.com For fluorinated amides, this involves developing atom-economical reactions, using less hazardous reagents, and minimizing waste. tandfonline.comeurekalert.org

A significant advancement is the development of catalytic amidation reactions that directly condense carboxylic acids and amines, avoiding the use of stoichiometric coupling agents that generate significant waste. researchgate.netthemjalab.com While challenging, metal-catalyzed and organocatalytic protocols are being developed to achieve this transformation more sustainably. researchgate.net For example, a novel synthetic process for sulfonyl fluorides, key compounds in sulfur-fluorine exchange (SuFEx) click chemistry, uses easily handled reagents to produce only non-toxic salts as by-products, representing a significant green advancement. eurekalert.org

The use of benign and readily available C1 sources like carbon dioxide (CO2) and carbon disulfide (CS2) is another key aspect of green synthesis. researchgate.net Methods have been developed to synthesize carbamoyl (B1232498) and thiocarbamoyl fluorides using these C1 sources in conjunction with deoxyfluorination reagents. acs.org Furthermore, photoenzymatic strategies are being developed that combine the selectivity of enzymes with the power of photocatalysis. nih.gov This approach enables the enantioselective synthesis of fluorinated amides under gentle and environmentally friendly conditions, offering high stereocontrol and compatibility with a range of substrates. nih.gov

These green approaches are progressively replacing traditional methods, aligning the synthesis of valuable fluorinated compounds like this compound with the principles of sustainability. tandfonline.comthemjalab.com

Expansion of Therapeutic Applications and Target Identification

The trifluoromethyl (CF3) group is a crucial substituent in medicinal chemistry, often enhancing a molecule's metabolic stability, binding affinity, and bioavailability. mdpi.com N-CF3 amides are increasingly recognized as important functional groups in pharmaceutical compounds. osti.govresearchgate.net Consequently, derivatives of this compound are promising candidates for drug discovery programs.

The expansion of therapeutic applications hinges on the ability to rapidly generate diverse libraries of these compounds for screening. osti.govtargetmol.com Methods that allow for the late-stage modification of advanced intermediates are particularly valuable. researchgate.net The development of novel fluoroquinolones containing trifluoromethyl-pyrrolidinyl moieties, for example, has led to compounds with superior activity against resistant bacteria. nih.gov This demonstrates the potential of incorporating trifluorinated structures into known pharmacophores.

A critical bottleneck in drug discovery is the identification of the biological targets and the mechanism of action (MOA) for new bioactive molecules. ufl.edursc.org Several modern strategies are employed for this purpose:

Affinity-Based Methods: This approach involves chemically modifying the small molecule (e.g., a this compound derivative) with a tag, such as biotin. nih.gov The tagged molecule is used as a "bait" to pull its protein targets out of cell lysates, which can then be identified by mass spectrometry. nih.gov

Genomic and Proteomic Profiling: These techniques assess the global changes in gene expression or protein levels within cells upon treatment with the compound. ufl.edu This can provide clues about the affected cellular pathways and potential targets. ufl.edu

Genetic Mutagenesis: Techniques like CRISPR-Cas9 mutagenesis can be used to create libraries of cells with different gene knockouts. nih.gov By identifying which mutations confer resistance or sensitivity to the compound, the target protein can be inferred. nih.gov For example, this approach successfully identified nicotinamide (B372718) phosphoribosyltransferase (NAMPT) as the target of an anticancer agent. nih.gov

The application of these target identification strategies to novel derivatives of this compound will be essential for uncovering new therapeutic opportunities and advancing them through the drug development pipeline. ufl.edursc.org

Advanced Spectroscopic Techniques for Mechanistic Elucidation and Reaction Monitoring (e.g., ¹⁹F NMR)

Understanding reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced spectroscopic techniques are indispensable tools in this endeavor. longdom.orgsemi.ac.cn For fluorinated compounds like this compound, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique. rsc.org

¹⁹F NMR offers several advantages:

High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it highly sensitive for NMR experiments. scispace.com

Wide Chemical Shift Range: The chemical shifts of ¹⁹F are highly sensitive to the local electronic environment, providing detailed structural information. scispace.com

Background-Free Analysis: Since fluorine is virtually absent in native biological systems, ¹⁹F NMR allows for background-free detection in complex media. researcher.life

This technique is increasingly used for in situ reaction monitoring, allowing chemists to track the consumption of reactants and the formation of intermediates and products in real-time. researchgate.net This provides detailed kinetic data and mechanistic insights that are difficult to obtain through traditional methods. researchgate.netnih.gov For example, ¹⁹F NMR has been used to study the kinetics and speciation of trifluoromethylation reactions involving TMSCF3, revealing complex equilibria and reagent instability that affect reaction efficiency. researchgate.net

Furthermore, advanced multidimensional NMR techniques centered on the ¹⁹F nucleus can elucidate the structures of molecules in complex mixtures without the need for separation. rsc.orgnih.govresearchgate.net This is particularly valuable for identifying by-products and understanding reaction pathways. nih.gov The large chemical shift anisotropy of ¹⁹F can also be exploited to determine the orientation of fluorine-labeled molecules in biological systems, opening avenues for studying drug-target interactions in situ. scispace.comnih.gov The combination of various advanced spectroscopic methods, such as Raman and FTIR spectroscopy, can provide complementary information for a comprehensive characterization of molecules and materials. sustainability-directory.comsouthampton.ac.uk

Spectroscopic TechniqueApplication in Fluorinated Amide ResearchKey Information Gained
¹⁹F NMR (1D) In situ reaction monitoringReaction kinetics, detection of intermediates, product quantification. researchgate.net
¹⁹F-centered 2D NMR Structural elucidation in mixturesIdentification of by-products, confirmation of product structure without isolation. rsc.orgresearchgate.net
Solid-State ¹⁹F NMR Analysis of biomolecular interactionsDetermination of molecular orientation in oriented systems (e.g., muscle). scispace.comnih.gov
Raman Spectroscopy Material characterizationInformation on chemical bonds and molecular structure. sustainability-directory.com
FTIR Spectroscopy Functional group analysisComplementary vibrational information to Raman, sensitive to polar bonds. sustainability-directory.com

Q & A

Basic: What are the common synthetic routes for preparing 3,3,3-Trifluoropropanamide derivatives?

Methodological Answer:
this compound derivatives are synthesized via:

  • Palladium-catalyzed carbonylation : For example, 2-bromo-3,3,3-trifluoropropene reacts with amines under CO atmosphere to yield α-CF₃ amides (e.g., 82% yield for 3q using Pd catalysis and silica gel purification) .
  • Nucleophilic substitution : N,N-substituted derivatives undergo Cs₂CO₃-promoted defluorination with nucleophiles (e.g., p-cresol gives 90% yield at 45°C in DMSO) .
  • Salt formation : Derivatives like N-(4-Aminophenyl)-3,3,3-trifluoropropanamide hydrochloride are synthesized via acid-base reactions, enhancing solubility for biological studies .

Advanced: How can reaction conditions be optimized for defluorination of N-substituted this compound?

Methodological Answer:
Key factors include:

  • Temperature : N-Monosubstituted amides yield trace products at 0°C but achieve 79% yield at 45°C .
  • Solvent : Polar aprotic solvents like DMSO stabilize intermediates, enhancing reactivity with O-/N-nucleophiles .
  • Substituent effects : N,N-Disubstituted derivatives show lower yields (e.g., 34% for 3da ) due to steric hindrance, while monosubstituted analogs react efficiently .
    Data Table :
DerivativeTemp (°C)SolventYield (%)
3fa45DMSO79
3da45DMSO34
3ai45DMSO90

Analytical: What challenges arise in characterizing this compound derivatives?

Methodological Answer:

  • ¹⁹F NMR : The trifluoromethyl group (-CF₃) produces a singlet at δ -66.3 ppm, but coupling with adjacent carbons (e.g., J = 24.0 Hz for C-F in 3q ) complicates interpretation .
  • HRMS : Essential for confirming molecular ions (e.g., [M+H]⁺ at 365.1841 for 3q ) .
  • ¹H/¹³C NMR : Overlapping signals from aromatic or branched substituents require advanced techniques like 2D NMR (COSY, HSQC) .

Basic: How to design experiments for studying biological activity of this compound derivatives?

Methodological Answer:

  • Structural modularity : Introduce functional groups (e.g., chlorophenyl, furan-thiophene) to probe target interactions, as seen in analogs used for biological pathway studies .
  • Solubility : Hydrochloride salts (e.g., N-(4-Aminophenyl)-3,3,3-trifluoropropanamide HCl) improve aqueous solubility for in vitro assays .
  • Assay compatibility : Use fluorinated analogs in fluorescence-based assays to track cellular uptake or protein binding .

Advanced: How do electronic effects of -CF₃ influence reactivity in nucleophilic substitutions?

Methodological Answer:

  • Electron-withdrawing nature : The -CF₃ group polarizes the carbonyl, enhancing electrophilicity at the α-carbon, favoring nucleophilic attack .
  • Steric vs. electronic balance : Bulky N,N-substituents reduce yields (e.g., 34% for 3da ), while electron-rich aryl groups (e.g., 3,5-dimethoxyphenyl in 3r ) stabilize transition states .
  • Solvent interactions : DMSO stabilizes charged intermediates, critical for reactions with weak nucleophiles like p-cresol .

Basic: What purification techniques are effective for this compound derivatives?

Methodological Answer:

  • Column chromatography : Silica gel with gradients like PE:EA (20:1) resolves trifluorinated products (e.g., 3q ) .
  • Recrystallization : High-purity solids (e.g., hydrochloride salts) are obtained using ethanol/water mixtures .
  • Distillation : Volatile intermediates like 3,3,3-trifluoropropene require low-temperature (-20°C) storage to prevent degradation .

Advanced: How to address contradictions in yield data for similar derivatives?

Methodological Answer:

  • Mechanistic studies : Use DFT calculations to model transition states and identify steric/electronic bottlenecks .
  • In situ monitoring : Employ techniques like IR spectroscopy to track intermediate formation and optimize reaction timelines .
  • Reproducibility checks : Validate solvent purity (e.g., anhydrous DMSO) and catalyst activity (e.g., Pd source) to minimize batch variations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3,3,3-Trifluoropropanamide
Reactant of Route 2
Reactant of Route 2
3,3,3-Trifluoropropanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.